
Bis(nitrooxy)palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(nitrooxy)palladium is a palladium-based compound characterized by the presence of two nitrooxy groups attached to a central palladium atom This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(nitrooxy)palladium typically involves the reaction of palladium nitrate with suitable ligands under controlled conditions. One common method involves the reaction of palladium nitrate with nitric acid, resulting in the formation of this compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using palladium nitrate and nitric acid in reactors designed to handle the specific requirements of the reaction. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(nitrooxy)palladium undergoes various types of chemical reactions, including:
Oxidation: The nitrooxy groups can participate in oxidation reactions, leading to the formation of different oxidation states of palladium.
Reduction: The compound can be reduced under specific conditions, often involving the use of reducing agents such as hydrogen or hydrazine.
Substitution: The nitrooxy groups can be substituted with other ligands, leading to the formation of new palladium complexes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nitric acid, hydrogen, hydrazine, and various ligands. The reaction conditions vary depending on the desired transformation, with factors such as temperature, pressure, and solvent playing crucial roles.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state palladium compounds, while reduction reactions may produce palladium in lower oxidation states or even elemental palladium.
Scientific Research Applications
Bis(nitrooxy)palladium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions, hydrogenation, and oxidation reactions.
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research is ongoing into the potential use of this compound in the development of new drugs and therapeutic agents.
Industry: The compound’s catalytic properties are exploited in industrial processes such as the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of bis(nitrooxy)palladium involves the interaction of the palladium center with various substrates, facilitating chemical transformations. The nitrooxy groups play a crucial role in stabilizing the palladium center and enhancing its reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Bis(nitrooxy)palladium can be compared with other palladium compounds such as:
Palladium acetate: Known for its use in cross-coupling reactions, palladium acetate has different reactivity and stability compared to this compound.
Palladium chloride: Another commonly used palladium compound, palladium chloride is often employed in catalytic hydrogenation and oxidation reactions.
Palladium nitrate: Similar to this compound, palladium nitrate contains nitro groups but differs in its overall structure and reactivity.
Properties
Molecular Formula |
H2N2O6Pd |
|---|---|
Molecular Weight |
232.45 g/mol |
IUPAC Name |
nitric acid;palladium |
InChI |
InChI=1S/2HNO3.Pd/c2*2-1(3)4;/h2*(H,2,3,4); |
InChI Key |
VXBIXSPIFIWRAQ-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


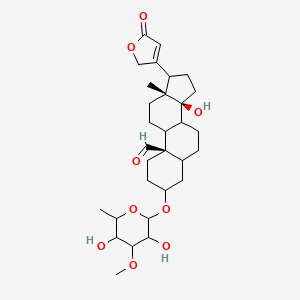
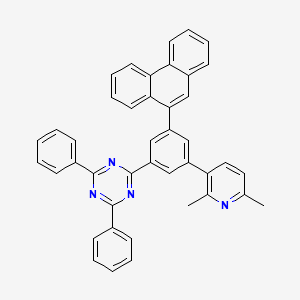
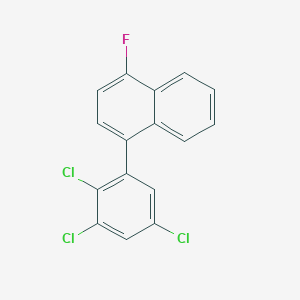
![2-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazinane-3,5-dione](/img/structure/B14785078.png)
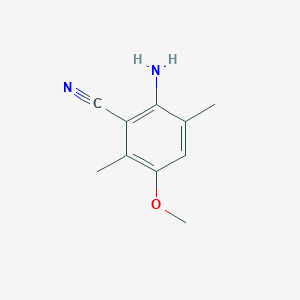
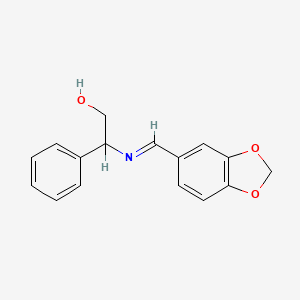
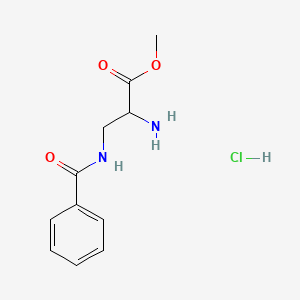
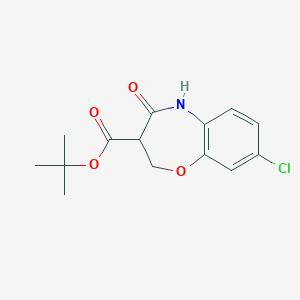
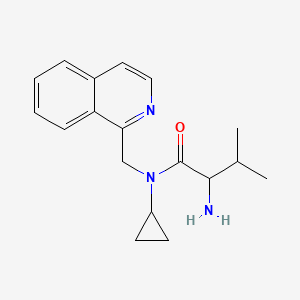
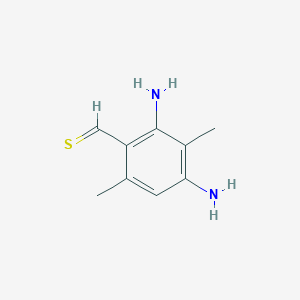
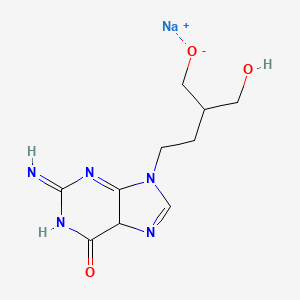
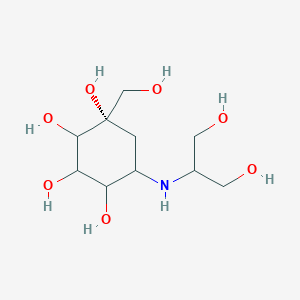
![(S)-1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperazine dihydrochloride](/img/structure/B14785136.png)
![3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride](/img/structure/B14785141.png)
